molecular formula C16H20N4O B1500575 1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol CAS No. 1146080-49-0

1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol

Cat. No.: B1500575
CAS No.: 1146080-49-0
M. Wt: 284.36 g/mol
InChI Key: LADKVCQUKABLAG-UHFFFAOYSA-N
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Description

1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, a cyclopropylamino group, and a piperidin-4-ol moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

The synthesis of 1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol typically involves multiple steps, starting with the formation of the quinoxaline core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The cyclopropylamino group is then introduced via nucleophilic substitution, followed by the addition of the piperidin-4-ol moiety through a series of reactions involving protection and deprotection steps to ensure the integrity of the functional groups.

Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with altered electronic properties.

    Reduction: Reduction reactions, often employing hydrogen gas and a palladium catalyst, can modify the quinoxaline core or the piperidin-4-ol moiety.

Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline core can intercalate with DNA, affecting gene expression and cellular function. Additionally, the cyclopropylamino group may enhance binding affinity to certain proteins, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds, 1-(3-Cyclopropylamino-quinoxalin-2-yl)-piperidin-4-ol stands out due to its unique combination of functional groups. Similar compounds include:

    1-(3-Amino-quinoxalin-2-yl)-piperidin-4-ol: Lacks the cyclopropyl group, resulting in different reactivity and binding properties.

    1-(3-Cyclopropylamino-quinoxalin-2-yl)-pyrrolidin-3-ol:

Properties

IUPAC Name

1-[3-(cyclopropylamino)quinoxalin-2-yl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c21-12-7-9-20(10-8-12)16-15(17-11-5-6-11)18-13-3-1-2-4-14(13)19-16/h1-4,11-12,21H,5-10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADKVCQUKABLAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC3=CC=CC=C3N=C2N4CCC(CC4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671405
Record name 1-[3-(Cyclopropylamino)quinoxalin-2-yl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146080-49-0
Record name 4-Piperidinol, 1-[3-(cyclopropylamino)-2-quinoxalinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146080-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Cyclopropylamino)quinoxalin-2-yl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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